2-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide
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Overview
Description
- It consists of a benzene ring substituted with a bromine atom, a sulfonamide group, and an oxazole ring.
- The compound’s structure is as follows:
C15H14BrNO
- It is also known by other names, such as o-bromobenzamide or 2-bromo-N-methylbenzamide .
2-Bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide: is a chemical compound with the molecular formula CHBrNO.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves various methods, including bromination of benzamide or its derivatives.
Reaction Conditions: Specific conditions depend on the chosen synthetic route.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories can synthesize it.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions: Bromination typically involves using bromine or a brominating agent.
Major Products: The primary product is 2-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition).
Medicine: May have applications in drug development.
Industry: Limited information on industrial applications.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes due to its structural features.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of bromine, sulfonamide, and oxazole groups sets it apart.
Similar Compounds: No direct analogs are mentioned, but related benzamides exist.
Remember that this compound’s applications and mechanisms are still areas of ongoing research, and further studies are necessary to fully understand its potential
Properties
Molecular Formula |
C18H16BrN3O4S |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
2-bromo-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C18H16BrN3O4S/c1-11-12(2)21-26-18(11)22-27(24,25)14-9-7-13(8-10-14)20-17(23)15-5-3-4-6-16(15)19/h3-10,22H,1-2H3,(H,20,23) |
InChI Key |
DUIGDUXIRKNVJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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